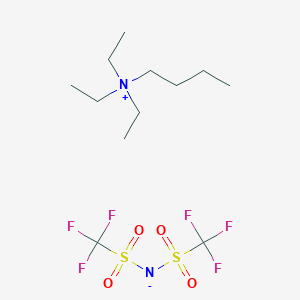

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide

Description

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;butyl(triethyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N.C2F6NO4S2/c1-5-9-10-11(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-10H2,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWBZULXHNKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

Procedure:

-

Dissolve equimolar amounts of butyltriethylammonium bromide and LiTFSI in deionized water or a polar aprotic solvent (e.g., acetonitrile).

-

Stir for 6–12 hours at room temperature.

-

Extract the ionic liquid with dichloromethane, wash with water to remove LiBr, and dry over MgSO₄.

-

Evaporate the solvent under reduced pressure and dry the product at 60°C under vacuum for 24 hours.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes solubility of both reactants |

| Reaction Time | 8 hours | >95% conversion |

| Drying Temperature | 60°C | Prevents thermal decomposition |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Reduce reaction time to 2–4 hours via intensified mixing.

-

Solvent Recycling: Acetonitrile is recovered via distillation, reducing waste.

-

Byproduct Management: LiBr is precipitated and sold for battery applications.

Purity Control:

Alternative Synthetic Routes

One-Pot Synthesis

A patent describes a one-pot method for TFSI⁻-based ionic liquids:

-

React trifluoromethane with alkyl lithium to form trifluoromethyl lithium.

-

Add lithium bis(fluorosulfonyl)imide under cryogenic conditions (-70°C to -50°C).

-

Filter LiF byproduct and evaporate the solvent.

Advantages:

Limitations:

-

Requires specialized equipment for cryogenic reactions.

Purification and Characterization

Purification Techniques

| Method | Application | Outcome |

|---|---|---|

| Column Chromatography | Removes residual LiBr and solvents | Purity >99% |

| Recrystallization | Ethyl acetate/hexane mixture | Reduces halide content |

| Vacuum Drying | 60°C, 24 hours | Water content <0.05% |

Characterization Data

Challenges and Mitigation Strategies

-

Hygroscopicity:

-

Byproduct Removal:

-

Scale-Up Limitations:

Chemical Reactions Analysis

Electrochemical Reduction and Degradation

Under strongly reducing potentials (e.g., in Li/Li⁺ batteries), [TEA-C4][TFSI] undergoes degradation, producing volatile compounds. Key findings include:

-

The cation ([TEA-C4]⁺) decomposes to form amines (e.g., triethylamine) and alkanes, while the anion ([TFSI]⁻) remains relatively stable .

-

Water traces enhance H₂ production, but the IL itself contributes protons for hydrogen evolution .

Thermal Decomposition

[TEA-C4][TFSI] exhibits high thermal stability, with decomposition pathways activated at elevated temperatures:

-

Thermal degradation initiates with the cleavage of the [TFSI]⁻ anion’s S–N bonds, releasing SO₂ and CF₃ radicals .

-

Cation stability correlates with alkyl chain length: shorter chains (e.g., methyl vs. octyl) reduce decomposition rates .

Interaction with Lithium Ions

In lithium battery electrolytes, [TEA-C4][TFSI] interacts with Li⁺ via:

| Process | Effect on Reactivity | Practical Implication | Source |

|---|---|---|---|

| Li⁺ coordination | Reduced IL degradation | Enhanced electrolyte longevity | |

| Lithium plating | Competes with IL reduction | Stabilizes electrode interface |

-

Li⁺ preferentially reduces to metallic lithium on electrodes, suppressing parasitic reactions of the IL .

-

This interaction is critical for maintaining ionic conductivity while minimizing electrolyte decomposition .

Comparative Stability in Ionic Liquid Series

Thermal and electrochemical stability varies with cation structure:

| Ionic Liquid | T₅% (°C) | Electrochemical Window (V) | Source |

|---|---|---|---|

| [TEA-C4][TFSI] | 403–410 | ~4.5 (vs. Li/Li⁺) | |

| Butyltrimethylammonium [TFSI] | 410 | ~4.3 | |

| Octyl-substituted [TFSI] | 378 | ~3.9 |

-

Quaternary ammonium cations with shorter alkyl chains exhibit superior thermal and electrochemical stability .

Key Mechanistic Insights

-

Redox Reactions : Dominated by cation decomposition under reducing conditions, producing small molecules (H₂, amines) .

-

Thermal Pathways : Anion degradation precedes cation breakdown, with fluorinated byproducts posing handling challenges .

-

Lithium Interactions : Li⁺ coordination mitigates IL degradation, crucial for battery performance .

Scientific Research Applications

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of butyltriethylammonium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate various chemical reactions. The ammonium cation interacts with anionic species, while the bis(trifluoromethylsulfonyl)imide anion provides stability and solubility in organic solvents . These interactions enable the compound to act as an effective catalyst and solvent in various chemical processes .

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

The thermal stability of ILs is critical for high-temperature applications. Butyltriethylammonium [NTf₂]⁻ is compared below with structurally analogous ammonium-based ILs and other cationic classes (e.g., sulfonium, pyrrolidinium):

| Compound Name (Abbreviation) | Cation Structure | T₅% (°C) | TDTG (°C) | Viscosity (cP, 25°C) | Conductivity (mS/cm) |

|---|---|---|---|---|---|

| Butyltriethylammonium [NTf₂]⁻ | (C₄H₉)(C₂H₅)₃N⁺ | ~400* | ~475* | ~200–300* | ~0.1–0.3* |

| N-Butyl-N-trimethylammonium [NTf₂]⁻ (BmaTFSI) | (C₄H₉)(CH₃)₃N⁺ | 410 | 485 | 320 | 0.08 |

| Methyltrioctylammonium [NTf₂]⁻ (MoaTFSI) | (CH₃)(C₈H₁₇)₃N⁺ | 378 | 442 | 540 | 0.046 |

| Triethylsulfonium [NTf₂]⁻ (TesTFSI) | (C₂H₅)₃S⁺ | 278 | 333 | 180 | 0.5 |

| 1-Butyl-1-methylpyrrolidinium [NTf₂]⁻ | Pyrrolidinium with C₄/C₁ chains | 423 | 480 | 90 | 1.2 |

Notes:

- Butyltriethylammonium [NTf₂]⁻ : Estimated thermal stability (T₅% and TDTG) based on analog data . Its viscosity and conductivity are inferred from cation size and alkyl chain length trends .

- BmaTFSI : Higher thermal stability than Butyltriethylammonium [NTf₂]⁻ due to compact methyl groups, but lower conductivity due to higher viscosity .

- MoaTFSI : Lower thermal stability and higher viscosity due to long octyl chains, making it less suitable for electrochemical applications .

- TesTFSI : Sulfonium-based ILs exhibit lower thermal stability but superior conductivity, ideal for low-temperature applications .

- Pyrrolidinium ILs : Superior conductivity and thermal stability compared to ammonium analogs, favored in battery electrolytes .

Hydrophobicity and Solubility

Butyltriethylammonium [NTf₂]⁻ is highly hydrophobic, with water solubility <0.1 wt% at 25°C, comparable to methyltrioctylammonium [NTf₂]⁻ (water solubility ~0.03 wt%) . In contrast:

Electrochemical Performance

The electrochemical window of Butyltriethylammonium [NTf₂]⁻ in non-polar solvents (e.g., toluene) reaches 3.7 V vs. Fc⁺/Fc, enabling stable reduction processes for fullerenes . Comparatively:

Biological Activity

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide, often abbreviated as [TEA-C4][TFSI], is an ionic liquid that has garnered attention for its unique physicochemical properties and potential applications in various fields, including electrochemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions, stability, and applications in biological systems.

Overview of the Compound

- Chemical Structure : The compound consists of a butyltriethylammonium cation and a bis(trifluoromethylsulfonyl)imide anion.

- Molecular Formula : C₁₂H₁₉F₆N₃O₄S₂

- Molar Mass : 447.42 g/mol

- Physical Properties : It exhibits a melting point around -7 °C, making it liquid at room temperature, a characteristic typical of many ionic liquids.

Research has indicated that [TEA-C4][TFSI] displays high thermal stability and low volatility, which are critical for its application in electrochemical systems. Its stability under various conditions makes it suitable for use as an electrolyte in lithium-ion batteries, where it can withstand strong reducing potentials without significant degradation .

2. Interaction with Biological Systems

While direct biological activity has not been extensively reported for [TEA-C4][TFSI], its role as a solvent or medium in biochemical applications is notable. Its weakly coordinating anion allows it to stabilize reactive intermediates in biochemical reactions without participating directly, enhancing reaction rates and selectivity .

3. Case Studies and Research Findings

- NMR Relaxometry Study : A study utilizing NMR relaxometry provided insights into the dynamics of [TEA-C4][TFSI]. It was found that the translational motion of the anions is faster than that of the cations, indicating a complex interaction within the ionic liquid that could influence its behavior in biological contexts .

- Electrochemical Degradation : Another study highlighted the degradation products of [TEA-C4][TFSI] when subjected to electrochemical stress. The degradation leads to the formation of volatile organic compounds, which could have implications for its safety and efficacy in biological applications .

Comparative Analysis with Similar Compounds

The following table summarizes key properties and findings related to this compound compared to similar ionic liquids:

| Compound Name | Cation Structure | Anion Structure | Unique Properties | Biological Activity |

|---|---|---|---|---|

| This compound | Butyltriethylammonium | Bis(trifluoromethylsulfonyl)imide | High thermal stability, low volatility | Limited direct activity; used as solvent |

| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Hexyl chain | Bis(trifluoromethylsulfonyl)imide | Low melting point, hydrophobic | Similar catalytic applications |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Butyl chain | Bis(trifluoromethylsulfonyl)imide | Higher solubility in polar solvents | Used in biochemical processes |

Q & A

Q. Basic

- Structural Confirmation :

- Thermal Analysis :

How can researchers design experiments to assess its ionic conductivity and electrochemical stability for supercapacitor applications?

Q. Advanced

- Ionic Conductivity :

- Electrochemical Stability :

- Cyclic Voltammetry : Determine anodic/cathodic limits in a three-electrode cell (e.g., Pt working electrode, Ag/Ag⁺ reference). [N1444][TFSI] typically exhibits a stability window of ~4.5 V .

- Accelerated Aging Tests : Monitor conductivity and viscosity changes under applied voltage (e.g., 3 V for 100 hours) .

How can contradictions in viscosity and conductivity data across studies be resolved?

Advanced

Contradictions often arise from:

- Water Content : Even trace moisture (≥100 ppm) significantly reduces viscosity. Use Karl-Fischer titration to standardize water content (<50 ppm) .

- Temperature Gradients : Ensure measurements are isothermal (±0.1°C) using calibrated baths.

- Shear Rate Effects : For viscous samples (>100 mPa·s), employ rotational rheometry with controlled shear rates .

- Cation-Anion Interactions : Compare data with computational models (e.g., COSMO-RS) to account for hydrogen bonding and van der Waals forces .

What computational methods are suitable for modeling its interactions in mixed electrolyte systems?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Predict transport properties (e.g., diffusion coefficients) using force fields optimized for [TFSI]⁻ (e.g., OPLS-AA). Validate against experimental conductivity and density data .

- Density Functional Theory (DFT) : Calculate interaction energies between [N1444]⁺ and [TFSI]⁻ to explain phase behavior in solvent mixtures (e.g., acetonitrile/water) .

- COSMO-RS : Model activity coefficients and solubility parameters for solvent selection in battery electrolytes .

What are the degradation pathways of [N1444][TFSI] under high-temperature conditions?

Q. Advanced

- Thermal Degradation :

- Mitigation Strategies :

- Add stabilizers (e.g., 1% w/w pyridine) to scavenge HF.

- Operate under inert atmospheres (Ar/N₂) to minimize oxidative side reactions .

How does [N1444][TFSI] compare to imidazolium-based ionic liquids in CO₂ absorption studies?

Q. Advanced

- CO₂ Solubility :

- Kinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.